2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol
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Description
The compound seems to be a derivative of 2-Methyl-1-propanol (also known as Isobutanol), which is an organic compound with the formula (CH3)2CHCH2OH . This colorless, flammable liquid with a characteristic smell is mainly used as a solvent .
Synthesis Analysis
Isobutanol is produced by the carbonylation of propylene. Two methods are practiced industrially, hydroformylation is more common and generates a mixture of isobutyraldehyde and butyraldehyde . The reaction is catalyzed by cobalt or rhodium complexes. The resulting aldehydes are hydrogenated to the alcohols, which are then separated .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-propanol is represented as (CH3)2CHCH2OH . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The heat of dehydrogenation of 2-Methyl-1-propanol is -283.8 ± 0.9 kJ/mol .Physical And Chemical Properties Analysis
2-Methyl-1-propanol has a molecular weight of 74.1216 . It is a colorless liquid with a sweet, musty odor . It has a density of 0.802 g/cm3, a melting point of -108 °C, and a boiling point of 107.89 °C . It is soluble in water at 8.7 mL/100 mL .Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is categorized as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system and the central nervous system .
properties
IUPAC Name |
2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7?,8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKUHMCAOBVHQC-NPPUSCPJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(O1)C(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](O1)C(C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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